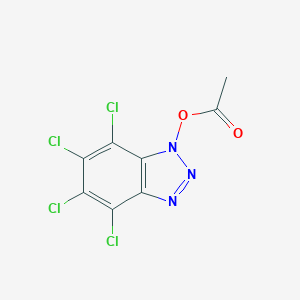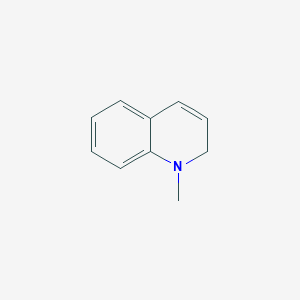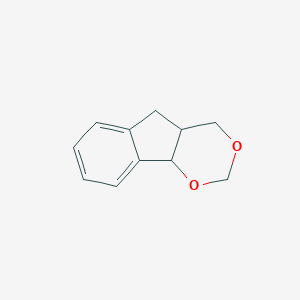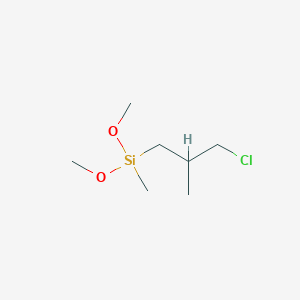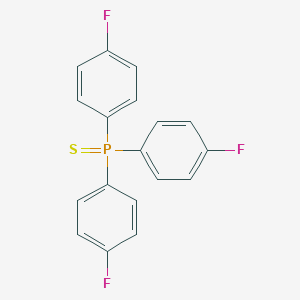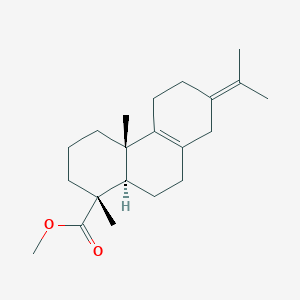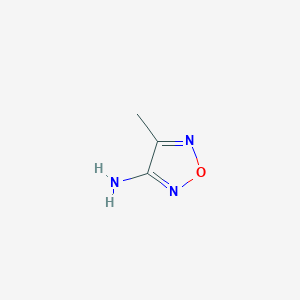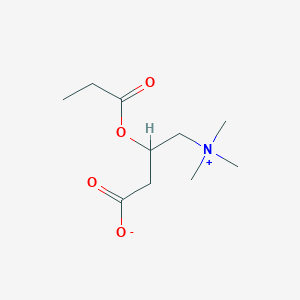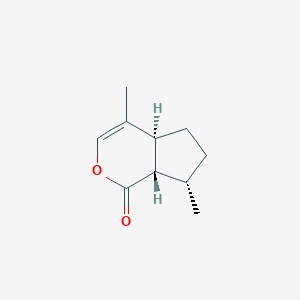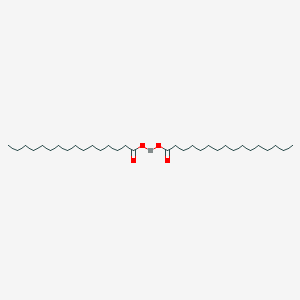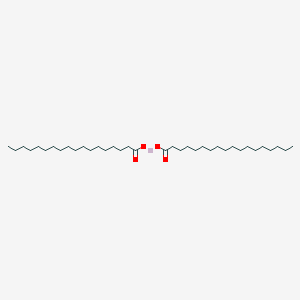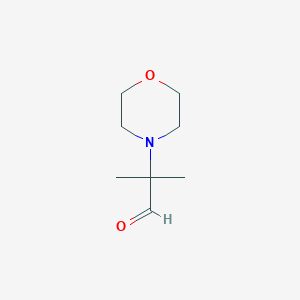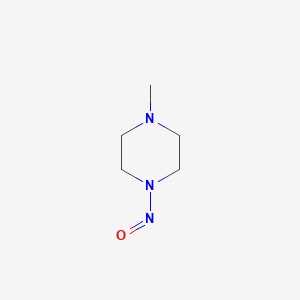![molecular formula C12H15Cl2NO2 B100021 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde CAS No. 17126-76-0](/img/structure/B100021.png)
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde, also known as BCMA, is a chemical compound that has been extensively studied for its potential use in cancer treatment. BCMA belongs to the class of compounds known as nitrogen mustards, which are known for their ability to damage DNA and inhibit cell division. In
作用機序
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde involves the formation of DNA adducts, which are covalent bonds between 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde and DNA. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has been shown to induce DNA damage through the formation of interstrand crosslinks, which are particularly toxic to rapidly dividing cells such as cancer cells.
生化学的および生理学的効果
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of DNA polymerase, which is essential for DNA replication, and induces the expression of pro-apoptotic proteins such as Bax and Bak. 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and DNA repair.
実験室実験の利点と制限
One of the main advantages of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. However, 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde is also highly toxic and must be handled with care. Its use in animal studies is limited by its toxicity and potential for systemic toxicity.
将来の方向性
There are several future directions for research on 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde. One area of interest is the development of targeted delivery systems that can deliver 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde specifically to cancer cells, minimizing its toxicity to healthy cells. Another area of interest is the development of combination therapies that can enhance the antitumor activity of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde. Finally, there is a need for further research on the mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde, particularly with regard to its effects on DNA repair and cell cycle regulation.
Conclusion:
In conclusion, 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde is a promising compound with potent antitumor activity. Its mechanism of action involves the formation of DNA adducts, which interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. While 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has limitations in terms of its toxicity, it remains a valuable tool for studying cancer biology and holds promise for future cancer therapies.
合成法
The synthesis of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde involves the reaction of 4-formyl-2-methoxyphenol with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as triethylamine. The reaction proceeds through a condensation reaction to form 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde, which is then purified by recrystallization.
科学的研究の応用
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has been extensively studied for its potential use in cancer treatment. It has been shown to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde works by inhibiting cell division and inducing apoptosis, or programmed cell death, in cancer cells.
特性
CAS番号 |
17126-76-0 |
|---|---|
製品名 |
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde |
分子式 |
C12H15Cl2NO2 |
分子量 |
276.16 g/mol |
IUPAC名 |
4-[bis(2-chloroethyl)amino]-2-methoxybenzaldehyde |
InChI |
InChI=1S/C12H15Cl2NO2/c1-17-12-8-11(3-2-10(12)9-16)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3 |
InChIキー |
GTDPEAHAOACWFA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)C=O |
正規SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)C=O |
その他のCAS番号 |
17126-76-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
